1-(3,4-Dichlorophenyliminomethyl)-2-naphthol 1-(3,4-Dichlorophenyliminomethyl)-2-naphthol
Brand Name: Vulcanchem
CAS No.: 737-67-7
VCID: VC7743496
InChI: InChI=1S/C17H11Cl2NO/c18-15-7-6-12(9-16(15)19)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H
SMILES: C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O
Molecular Formula: C17H11Cl2NO
Molecular Weight: 316.18

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol

CAS No.: 737-67-7

Cat. No.: VC7743496

Molecular Formula: C17H11Cl2NO

Molecular Weight: 316.18

* For research use only. Not for human or veterinary use.

1-(3,4-Dichlorophenyliminomethyl)-2-naphthol - 737-67-7

Specification

CAS No. 737-67-7
Molecular Formula C17H11Cl2NO
Molecular Weight 316.18
IUPAC Name 1-[(3,4-dichlorophenyl)iminomethyl]naphthalen-2-ol
Standard InChI InChI=1S/C17H11Cl2NO/c18-15-7-6-12(9-16(15)19)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H
Standard InChI Key LTRXHTNIQLGEJM-KEBDBYFISA-N
SMILES C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-[(3,4-dichlorophenyl)iminomethyl]naphthalen-2-ol, reflects its bifunctional design: a naphthalen-2-ol group connected via an imine (-CH=N-) bridge to a 3,4-dichlorophenyl ring. The planar naphthalene system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms on the phenyl ring enhance electrophilicity, influencing its reactivity and coordination behavior .

Table 1: Key Molecular Properties

PropertyValue/Descriptor
Molecular FormulaC17H11Cl2NO\text{C}_{17}\text{H}_{11}\text{Cl}_2\text{NO}
Molecular Weight316.18 g/mol
IUPAC Name1-[(3,4-Dichlorophenyl)iminomethyl]naphthalen-2-ol
SMILESC1=CC=C2C(=C1)C=CC(=C2C=NC3=CC(=C(C=C3)Cl)Cl)O
InChIKeyLTRXHTNIQLGEJM-KEBDBYFISA-N

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous Schiff bases, such as (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)naphthalen-2-ol, reveal monoclinic crystal systems (space group P2₁/n) with unit cell dimensions approximating a=15.16A˚,b=7.43A˚,c=15.43A˚a = 15.16 \, \text{Å}, b = 7.43 \, \text{Å}, c = 15.43 \, \text{Å}, and β=98.34\beta = 98.34^\circ . While direct data for 1-(3,4-dichlorophenyliminomethyl)-2-naphthol is limited, its structural similarity suggests comparable packing arrangements dominated by hydrogen bonding (O-H···N) and van der Waals interactions.

Synthesis and Reaction Pathways

Condensation Reaction

The compound is synthesized via acid-catalyzed condensation between 2-naphthol and 3,4-dichloroaniline. This one-pot reaction proceeds under reflux in ethanol, with the hydroxyl group of 2-naphthol reacting with the amine group of 3,4-dichloroaniline to form the imine linkage (-CH=N-).

2-Naphthol+3,4-DichloroanilineH+,Δ1-(3,4-Dichlorophenyliminomethyl)-2-naphthol+H2O\text{2-Naphthol} + \text{3,4-Dichloroaniline} \xrightarrow{\text{H}^+, \Delta} \text{1-(3,4-Dichlorophenyliminomethyl)-2-naphthol} + \text{H}_2\text{O}

Optimization and Yield

Key parameters influencing yield include:

  • Temperature: Reactions typically occur at 60–80°C to balance kinetics and side-product formation.

  • Catalyst: Hydrochloric acid (HCl) or acetic acid accelerates protonation of the amine, enhancing electrophilicity.

  • Solvent: Polar aprotic solvents (e.g., ethanol) improve solubility of aromatic reactants.

Reported yields for analogous Schiff bases range from 65–85%, contingent on purification techniques such as recrystallization from ethanol .

Spectral Characterization

Infrared Spectroscopy (IR)

The IR spectrum exhibits signature peaks:

  • O-H Stretch: A broad band near 3200cm13200 \, \text{cm}^{-1} corresponds to the phenolic -OH group.

  • C=N Stretch: A sharp absorption at 16101630cm11610–1630 \, \text{cm}^{-1} confirms imine formation.

  • C-Cl Stretch: Vibrations at 750800cm1750–800 \, \text{cm}^{-1} arise from the dichlorophenyl moiety.

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl₃):

    • δ 8.5–8.7 (s, 1H, -CH=N-).

    • δ 7.2–8.2 (m, 10H, naphthalene and phenyl protons).

    • δ 5.2 (s, 1H, -OH).

  • 13C^{13}\text{C} NMR:

    • δ 160–165 ppm (C=N), 150 ppm (C-OH), and 120–140 ppm (aromatic carbons) .

UV-Vis Spectroscopy

The compound displays strong absorption in the 250–350 nm range due to π→π* transitions in the conjugated naphthalene-imine system. A weaker band near 400 nm may arise from n→π* transitions of the imine group.

Stability and Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) of related Schiff bases indicates decomposition temperatures exceeding 200°C, suggesting moderate thermal stability. The dichlorophenyl group may lower stability compared to non-halogenated analogs due to increased electron density disruption .

Solubility

The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., ethanol, DMSO). The hydroxyl and imine groups enable hydrogen bonding with protic solvents.

Applications in Coordination Chemistry and Materials Science

Metal Complexation

The imine nitrogen and phenolic oxygen serve as bidentate ligands, coordinating transition metals (e.g., Cu²⁺, Ni²⁺) to form stable complexes. These complexes exhibit catalytic activity in oxidation reactions and potential antimicrobial properties.

Table 2: Example Metal Complex Properties

Metal IonCoordination GeometryApplication
Cu²⁺Square planarCatalytic oxidation of alkanes
Ni²⁺OctahedralElectrochemical sensors

Material Science

Schiff bases like 1-(3,4-dichlorophenyliminomethyl)-2-naphthol are explored as:

  • Fluorescent probes: Conjugated systems enable selective detection of metal ions.

  • Polymer additives: Enhance thermal stability and UV resistance in plastics.

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